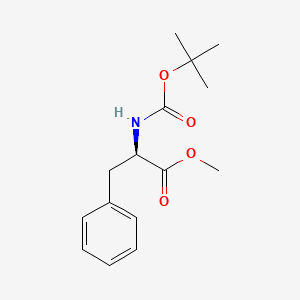

Boc-D-phenylalanine methyl ester

Descripción general

Descripción

Boc-D-phenylalanine methyl ester is a derivative of the amino acid D-phenylalanine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-phenylalanine methyl ester typically involves the protection of the amino group of D-phenylalanine with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) and a coupling agent like di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-phenylalanine methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield D-phenylalanine methyl ester.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous acids or bases.

Deprotection: Achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: Reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: D-phenylalanine.

Deprotection: D-phenylalanine methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Boc-D-phenylalanine methyl ester is in the synthesis of peptides. The Boc group serves as a protective group that facilitates the selective modification of amino acids during peptide assembly.

Case Study: Synthesis of Novel Peptides

A study demonstrated the synthesis of novel tri- and tetrapeptides using this compound as a building block. By combining it with biologically active compounds like gabapentin and baclofen, researchers were able to create dipeptide structures that exhibited enhanced biological activity . The methodology involved coupling reactions using activating agents such as TBTU and HOBt, followed by purification processes that included thin-layer chromatography (TLC) to monitor reaction progress.

Medicinal Chemistry

This compound is also utilized in medicinal chemistry for developing pharmaceuticals targeting various conditions, including pain management and neurological disorders.

Case Study: Analgesic Peptides

Research has shown that peptides incorporating Boc-D-phenylalanine can act as potent analgesics. These peptides were synthesized to mimic natural pain-relieving compounds, demonstrating improved efficacy and reduced side effects compared to traditional analgesics . The incorporation of this compound into peptide chains enhances binding affinity to specific receptors, thus increasing therapeutic potential.

Structural Studies

The structural properties of this compound have been investigated through techniques such as X-ray crystallography. These studies provide insights into the conformational behavior of peptides containing this compound.

Case Study: Crystal Structure Analysis

An investigation into the crystal structure of a tripeptide derivative containing Boc-D-phenylalanine revealed a type II β-turn conformation critical for its biological activity. The study highlighted how the spatial arrangement facilitated interactions with target proteins, underscoring the importance of structural integrity in drug design .

Synthesis of Chiral Compounds

This compound plays a crucial role in synthesizing chiral compounds essential for various applications in pharmaceuticals and agrochemicals.

Case Study: Chiral Tetramic Acids

In a synthetic route to chiral tetramic acids, this compound was used as a precursor to construct complex molecular frameworks necessary for developing new drugs . This method demonstrated the versatility of Boc-D-phenylalanine in creating diverse chemical entities with potential therapeutic applications.

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, where it aids in attaching biomolecules to surfaces or other molecules for diagnostic or therapeutic purposes.

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of Boc-D-phenylalanine methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Boc-L-phenylalanine methyl ester: Similar in structure but with the L-enantiomer of phenylalanine.

D-phenylalanine methyl ester: Lacks the Boc protecting group.

L-phenylalanine methyl ester: The L-enantiomer without the Boc group .

Uniqueness: Boc-D-phenylalanine methyl ester is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Actividad Biológica

Boc-D-phenylalanine methyl ester (Boc-D-Phe-OMe) is a derivative of the amino acid phenylalanine, modified to enhance its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of Boc-D-Phe-OMe typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by esterification with methanol. The general procedure includes:

- Protection : D-phenylalanine is reacted with Boc anhydride to protect the amino group.

- Esterification : The protected amino acid is then treated with methanol in the presence of an acid catalyst to form the methyl ester.

- Purification : The product is purified using techniques like recrystallization or chromatography.

The yield and purity of Boc-D-Phe-OMe can vary based on the specific conditions used during synthesis, but high yields (up to 97%) have been reported in literature .

Biological Activities

Boc-D-Phe-OMe exhibits a range of biological activities, making it a compound of interest in pharmacological research. Below are key findings regarding its biological activities:

Antimicrobial Activity

Research has shown that Boc-D-Phe-OMe and its derivatives possess antimicrobial properties. For instance, studies indicate that hydrolyzed derivatives exhibit enhanced antimicrobial activity compared to their corresponding methyl esters. Specifically:

- Gram-negative bacteria : Moderate to good activity was observed against various strains.

- Dermatophytes and fungi : The compound demonstrated efficacy against Candida albicans and other dermatophytes, although less potent than hydrolyzed forms .

A comparative study highlighted that while Boc-D-Phe-OMe showed some activity against Gram-positive bacteria, it was notably less effective than against Gram-negative strains .

Anthelmintic Activity

Boc-D-Phe-OMe has also been evaluated for its anthelmintic properties. Research indicates that certain derivatives exhibit significant activity against earthworm species, suggesting potential applications in veterinary medicine or agriculture . The effectiveness was noted at concentrations as low as 2 mg/mL, showcasing its potential as a therapeutic agent for parasitic infections.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized various peptide derivatives from Boc-D-Phe-OMe and tested their antimicrobial activity against multiple bacterial strains. The results indicated that while methyl esters were generally less potent than their hydrolyzed counterparts, they still provided a basis for developing new antimicrobial agents .

- Analgesic Activity : In experimental models, D-phenylalanine has shown promise as an analgesic agent. Further research into Boc-D-Phe-OMe's role in enhancing this effect could provide insights into new pain relief methods .

- Peptide Synthesis : The incorporation of Boc-D-Phe-OMe into larger peptide structures has been explored, revealing its utility in creating biologically active peptides with enhanced stability and bioactivity .

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSWSVBXRBXPRL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348472 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77119-84-7 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.